
(4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of new compounds incorporating (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone or structurally related moieties, demonstrating significant antimicrobial activity. For instance, studies have explored the synthesis of various piperidine- and pyridine-derivatives, highlighting their potential as antimicrobial agents against a range of bacterial and fungal pathogens. These compounds have been synthesized through multi-step reactions, with their structures confirmed via spectroanalytical techniques such as FT-IR, 1H NMR, and mass spectrometry. The antimicrobial efficacy of these derivatives suggests their potential application in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Structural and Molecular Studies
In-depth structural and molecular studies have been conducted on compounds related to this compound, providing insights into their chemical properties and potential interactions with biological targets. For example, the crystal structure analysis of certain derivatives has revealed interesting conformational aspects and potential for forming hydrogen bonds, which could be crucial for their biological activities. These studies often utilize advanced techniques like X-ray diffraction and molecular docking to understand the compounds' structures and interactions at the molecular level (Kloubert, Kretschmer, Görls, & Westerhausen, 2012).
Potential as Anticancer Agents
There has also been exploration into the potential anticancer properties of compounds structurally related to this compound. These studies involve synthesizing novel heterocyclic compounds and evaluating their anticancer activity against various cancer cell lines. The promising results from these studies suggest the potential of these compounds in developing new anticancer therapies, further highlighting the broad applicability of this compound-related compounds in scientific research and medicine (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-8-13(21-10-11)15(19)18-7-3-4-12(9-18)20-14-5-2-6-16-17-14/h2,5-6,8,10,12H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCRRLAUGOSUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2602324.png)
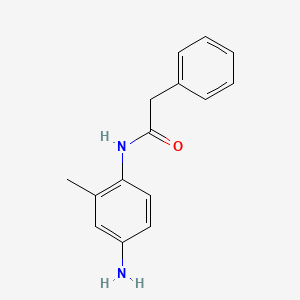
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

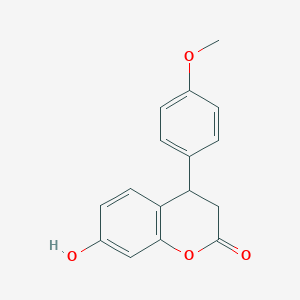
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)
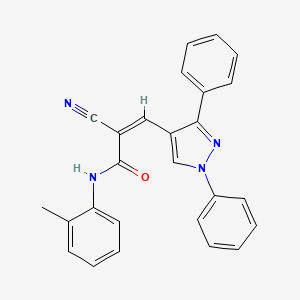
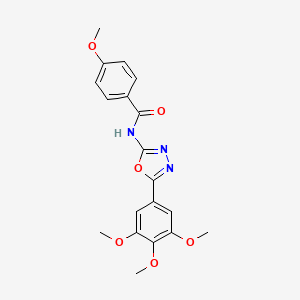
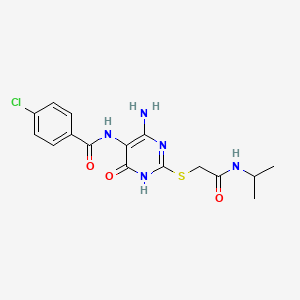
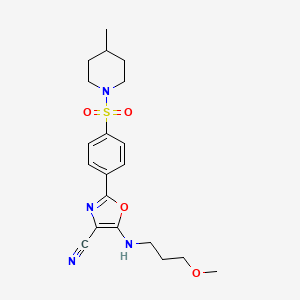

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)